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Compound of Interest

Compound Name:

N-(2,4-

dimethylphenyl)cyclohexanecarbo

xamide

CAS No.: 315712-15-3

Cat. No.: B3124142

Get Quote

Executive Summary
N-(2,4-dimethylphenyl)cyclohexanecarboxamide (hereafter referred to as NDPC) is a

lipophilic carboxamide emerging in recent synthetic methodologies and structure-activity

relationship (SAR) studies. Structurally, it represents a hybrid between the

cyclohexanecarboxamide core found in potent TRPM8 agonists (e.g., WS-12) and the 2,4-

xylidine moiety common in local anesthetics and fungicides.

This guide analyzes NDPC’s performance as a chemical scaffold, comparing its synthesis

efficiency, hydrolytic stability, and predicted biological activity against industry standards like

WS-12 (Cooling Agent) and Lidocaine (Local Anesthetic).
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Synthesis: Accessible via novel Ag-catalyzed decarboxylative cross-coupling, offering higher

atom economy than traditional acid chloride routes.

Stability: The 2,4-dimethyl substitution provides moderate steric protection against amidases,

distinct from the hyper-stable 2,6-dimethyl pattern of Lidocaine.

Application: A prime candidate for TRPM8 modulation (cooling/analgesia) due to its N-aryl

cyclohexyl core, offering a lipophilic alternative to N-alkyl carboxamides (e.g., WS-3).

Chemical Profile & Synthesis Performance[1]
Synthesis Efficiency Comparison
NDPC has been highlighted in recent literature (e.g., Organic Letters, 2024) as a model

substrate for radical cross-coupling.

Metric
Method A: Traditional

Amidation

Method B: Decarboxylative

Radical Coupling

(Recommended)

Reagents
Acid Chloride + 2,4-Xylidine +

Base

Carboxylic Acid + Isocyanide +

Ag Catalyst

Atom Economy
Low (Generates HCl/Salt

waste)

High (CO2 release, minimal

byproduct)

Step Count 2 (Activation + Coupling) 1 (Direct Coupling)

Yield 85-95% 60-80% (Substrate dependent)

Purification
Aqueous workup +

Recrystallization

Column Chromatography often

required

Insight: While Method A offers higher raw yield, Method B allows for "late-stage

functionalization" of complex carboxylic acids without pre-activation, crucial for generating

NDPC derivatives in drug discovery libraries.

Physicochemical Properties (In Silico)
NDPC is compared here with WS-12 (a potent TRPM8 agonist) and Lidocaine.
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Property NDPC (Target)
WS-12 (Benchmark
Agonist)

Lidocaine

(Anesthetic
Standard)

Structure
Cyclohexane-CO-NH-

(2,4-Me2-Ph)

p-Menthane-CO-NH-

(4-OMe-Ph)

Diethylamino-Acetyl-

NH-(2,6-Me2-Ph)

MW ( g/mol ) ~231.34 ~289.41 234.34

cLogP
~4.2 (High

Lipophilicity)
~4.9 ~2.4

TPSA (Å²) 29.1 38.3 32.3

Steric Shielding
Moderate (Ortho-Me

at C2)
Low (No Ortho-Me)

High (Ortho-Me at C2,

C6)

Performance Implication: NDPC is significantly more lipophilic than Lidocaine, suggesting

higher blood-brain barrier (BBB) permeability but potentially lower aqueous solubility. Its steric

hindrance (one ortho-methyl) suggests a metabolic half-life intermediate between unsubstituted

anilides (rapid hydrolysis) and Lidocaine (slow hydrolysis).

Structural & Functional Analysis (SAR)[2]
Structural Homology Visualization
The following diagram illustrates the pharmacophore overlap between NDPC and its functional

analogues.
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Pharmacophore Features

NDPC
(Target Compound)
Core: Cyclohexane

Head: 2,4-Dimethylphenyl

WS-12
(TRPM8 Agonist)
Core: p-Menthane

Head: 4-Methoxyphenyl

Functional Analog
(TRPM8 Agonism)

Lidocaine
(Na+ Channel Blocker)

Core: Diethylamino-acetyl
Head: 2,6-Dimethylphenyl

Structural Isomer
(Aniline Moiety)

High LogP (>4.0)
Promotes Membrane Penetration

Ortho-Methylation
Modulates Metabolic Stability

Click to download full resolution via product page

Figure 1: Structural relationship map highlighting the hybrid nature of NDPC between cooling

agents (WS-12) and anesthetics (Lidocaine).

Biological Potential: TRPM8 Modulation
NDPC contains the N-aryl carboxamide motif essential for potent TRPM8 activation (cooling

sensation).

Mechanism: Like WS-12, NDPC is predicted to bind to the voltage-sensing-like domain

(VSLD) of the TRPM8 channel.

Potency Prediction: The absence of the isopropyl group on the cyclohexane ring (present in

WS-12) typically reduces potency by 2-5 fold. However, the 2,4-dimethylphenyl group may

enhance hydrophobic interaction compared to the 4-methoxyphenyl group of WS-12.

Advantage: NDPC lacks the ester/ether linkages of some cooling agents, potentially offering

better chemical stability in aggressive formulations.

Experimental Protocols
Protocol A: Decarboxylative Radical Cross-Coupling
(Synthesis)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3124142/docs?utm_src=pdf-body-img#comparative-guide-n-2-4-dimethylphenyl-cyclohexanecarboxamide-vs-functional-analogues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3124142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Based on recent Ag-catalyzed methodologies (e.g., Organic Letters, 2024).

Objective: Synthesize NDPC from Cyclohexanecarboxylic acid and 2,4-Dimethylphenyl

isocyanide.

Preparation:

In a flame-dried Schlenk tube, charge Cyclohexanecarboxylic acid (0.2 mmol), 2,4-

Dimethylphenyl isocyanide (0.24 mmol), and AgNO3 (10 mol%).

Add solvent: DCM/H2O (2:1 ratio, 2.0 mL).

Add oxidant: K2S2O8 (1.5 equiv).

Reaction:

Seal tube and stir at 40°C for 12 hours under Argon atmosphere.

Mechanism:[1] Silver catalyzes the decarboxylation of the acid to a radical, which attacks

the isocyanide.

Workup:

Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2 x 5 mL) and brine.

Dry over Na2SO4, concentrate in vacuo.

Purification:

Flash column chromatography (Hexane/EtOAc 8:1).

Expected Yield: 65-75%.

Protocol B: TRPM8 Calcium Flux Assay (Activity
Screening)
Objective: Evaluate the agonist potential of NDPC compared to WS-12.
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Cell Line: HEK293 cells stably expressing human TRPM8.

Dye Loading:

Incubate cells with Fura-2 AM (2 µM) or Fluo-4 AM in assay buffer (HBSS + 20 mM

HEPES) for 30 min at 37°C.

Compound Preparation:

Dissolve NDPC in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM) in

assay buffer.

Control: Use Menthol (100 µM) as positive control and WS-12 as the reference standard.

Measurement:

Inject compounds into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader).

Record fluorescence (Ex/Em: 494/516 nm for Fluo-4) for 120 seconds.

Analysis:

Calculate

.

Plot dose-response curve to determine EC50.

Self-Validation: The EC50 of WS-12 should be ~10-50 nM. If NDPC shows activity, expect

EC50 in the low micromolar range (1-10 µM) due to the simplified cyclohexane ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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